3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde
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Overview
Description
3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde is a complex organic compound that features a quinoline moiety, an oxoethoxy linker, and a benzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde typically involves multi-step organic reactions. One common approach starts with the preparation of 2-methyl-3,4-dihydroquinoline, which is then reacted with ethyl chloroformate to introduce the oxoethoxy group. The final step involves the formylation of the benzene ring to introduce the benzaldehyde group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ greener solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol .
Scientific Research Applications
3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline moiety is known to intercalate with DNA, which can disrupt cellular processes and lead to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3,4-dihydroquinoline: Shares the quinoline core but lacks the oxoethoxy and benzaldehyde groups.
Benzaldehyde: Contains the aldehyde group but lacks the quinoline and oxoethoxy moieties.
Ethyl 2-oxoethoxybenzoate: Contains the oxoethoxy and benzene ring but lacks the quinoline moiety.
Uniqueness
3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the quinoline moiety, oxoethoxy linker, and benzaldehyde group allows for diverse applications and interactions that are not possible with simpler compounds .
Properties
IUPAC Name |
3-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14-9-10-16-6-2-3-8-18(16)20(14)19(22)13-23-17-7-4-5-15(11-17)12-21/h2-8,11-12,14H,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUBUKGWGFKGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)COC3=CC=CC(=C3)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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